molecular formula C8H11BrN2O4S B13960433 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol CAS No. 1256957-76-2

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol

Cat. No.: B13960433
CAS No.: 1256957-76-2
M. Wt: 311.16 g/mol
InChI Key: FNOPNVWKMMXRQW-UHFFFAOYSA-N
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Description

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is a complex organic compound that features a brominated pyridine ring with an amino group and a sulfonyl group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol typically involves multiple steps, starting with the bromination of pyridine derivatives. One common approach is to start with 2-amino-5-bromopyridine, which can be synthesized through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The resulting 2-amino-5-bromopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group . Finally, the sulfonylated intermediate is reacted with propane-1,2-diol under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is unique due to the presence of both the sulfonyl group and the propane-1,2-diol backbone, which confer distinct chemical and biological properties.

Properties

CAS No.

1256957-76-2

Molecular Formula

C8H11BrN2O4S

Molecular Weight

311.16 g/mol

IUPAC Name

3-(2-amino-5-bromopyridin-3-yl)sulfonylpropane-1,2-diol

InChI

InChI=1S/C8H11BrN2O4S/c9-5-1-7(8(10)11-2-5)16(14,15)4-6(13)3-12/h1-2,6,12-13H,3-4H2,(H2,10,11)

InChI Key

FNOPNVWKMMXRQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)CC(CO)O)N)Br

Origin of Product

United States

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